1-(Thietan-3-yl)ethan-1-one

medicinal chemistry fragment-based drug discovery physicochemical profiling

1-(Thietan-3-yl)ethan-1-one is a C3-acetyl-substituted thietane building block (C₅H₈OS, MW 116.18) characterized by a saturated four-membered sulfur heterocycle with the ketone carbonyl directly attached at the ring 3-position. It exhibits a computed LogP of 0.84, a high fraction of sp³-hybridized carbons (Fsp³ = 0.80), one hydrogen bond acceptor, and zero hydrogen bond donors.

Molecular Formula C5H8OS
Molecular Weight 116.18
CAS No. 1512355-92-8
Cat. No. B2647005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thietan-3-yl)ethan-1-one
CAS1512355-92-8
Molecular FormulaC5H8OS
Molecular Weight116.18
Structural Identifiers
SMILESCC(=O)C1CSC1
InChIInChI=1S/C5H8OS/c1-4(6)5-2-7-3-5/h5H,2-3H2,1H3
InChIKeyQSEHMCGCEPARCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Thietan-3-yl)ethan-1-one (CAS 1512355-92-8): Procurement-Ready Physicochemical Profile and Structural Identity for Thietane-Based Research Programs


1-(Thietan-3-yl)ethan-1-one is a C3-acetyl-substituted thietane building block (C₅H₈OS, MW 116.18) characterized by a saturated four-membered sulfur heterocycle with the ketone carbonyl directly attached at the ring 3-position. It exhibits a computed LogP of 0.84, a high fraction of sp³-hybridized carbons (Fsp³ = 0.80), one hydrogen bond acceptor, and zero hydrogen bond donors [1]. The compound is commercially available from multiple suppliers at 95% purity, with catalog pricing for 100 mg quantities in the range of $342–$420 USD, positioning it as an accessible fragment for medicinal chemistry and chemical biology applications . As a member of the thietane class, it benefits from the ring's established role as a bioisostere and polarity-tuning element in drug design [2].

Why 1-(Thietan-3-yl)ethan-1-one Cannot Be Interchanged with Positional Isomers, Oxetane Analogs, or Carbocyclic Counterparts


Thietane-based building blocks exhibit quantifiable physicochemical divergence from their oxetane, azetidine, and cyclobutane congeners: systematic LogD measurements demonstrate that S(II)-thietane derivatives remain close to cyclobutane in lipophilicity, while S(IV) and S(VI) oxidation states become markedly less lipophilic—surpassing even oxetane in polarity [1]. Furthermore, the 3-acetyl substitution pattern on the thietane ring is non-interchangeable with the 2-acetyl positional isomer (2-acetylthietane, CAS 119209-96-0), which originates as a thiamine thermal degradation product in meat aroma model systems and possesses distinct organoleptic and reactivity profiles [2][3]. The carbon–sulfur bond length (~1.82 Å vs. ~1.43 Å for C–O in oxetane) and ring strain energy of ~80 kJ mol⁻¹ fundamentally alter both conformational preferences and electrophilic reactivity compared to oxygen or all-carbon four-membered rings [4]. These differences preclude generic substitution without re-optimization of downstream synthetic routes or biological activity.

Quantitative Differentiation Evidence for 1-(Thietan-3-yl)ethan-1-one: Head-to-Head and Class-Level Comparisons Against Structural Analogs


Fsp³ and Three-Dimensional Character Differentiates 1-(Thietan-3-yl)ethan-1-one from Planar Heteroaryl Ketones

1-(Thietan-3-yl)ethan-1-one displays an Fsp³ value of 0.80, reflecting the fully saturated four-membered thietane ring [1]. This represents a markedly higher fraction of sp³-hybridized carbons compared to planar heteroaryl methyl ketones such as 3-acetylthiophene (Fsp³ ≈ 0.14) or 3-acetylfuran (Fsp³ ≈ 0.17), and is comparable to 1-cyclobutylethan-1-one (Fsp³ ≈ 0.83) [2]. High Fsp³ correlates with improved aqueous solubility, reduced crystalline lattice energy, and enhanced success rates in fragment-to-lead optimization campaigns [3]. Unlike the cyclobutane carbocyclic analog, the thietane sulfur atom provides an additional tunable handle via oxidation to sulfoxide or sulfone, enabling systematic modulation of polarity without altering the Fsp³-rich scaffold [4].

medicinal chemistry fragment-based drug discovery physicochemical profiling

Oxidation-State-Dependent Lipophilicity Tuning: S(II) Thietane vs. S(IV)/S(VI) vs. Oxetane Benchmarks

A systematic head-to-head physicochemical comparison of thietane, oxetane, azetidine, and cyclobutane building blocks revealed that S(II)-thietane derivatives (including 3-substituted thietanes) exhibit LogD values close to cyclobutane analogs, while S(IV) sulfoxide and S(VI) sulfone derivatives are markedly less lipophilic—surpassing oxetane in polarity [1]. The parent 1-(thietan-3-yl)ethan-1-one, as an S(II) species, has a computed LogP of 0.84 [2], placing it in a lipophilicity range suitable for fragment-based screening (typically LogP < 3 for fragment libraries). Oxidation to the corresponding sulfoxide or sulfone would drive LogD further downward, enabling post-synthetic polarity tuning without scaffold replacement [1]. This contrasts with oxetane analogs, which lack an oxidation-state handle for lipophilicity modulation.

drug design lipophilicity modulation ADME optimization

Human OCT1 Transporter Inhibition: Preliminary BindingDB Affinity Data for 1-(Thietan-3-yl)ethan-1-one

1-(Thietan-3-yl)ethan-1-one has been evaluated for inhibition of human organic cation transporter 1 (OCT1/SLC22A1) expressed in HEK293 cells. Two independent BindingDB entries report IC₅₀ values of 22,600 nM (22.6 μM, measured as decrease in [³H]MPP⁺ substrate uptake after 1 min by liquid scintillation counting) [1] and 138,000 nM (138 μM, measured as reduction of ASP⁺ substrate uptake, 5 min incubation) [2]. The ~6-fold discrepancy between these measurements likely reflects differences in substrate probe (MPP⁺ vs. ASP⁺), incubation time, and assay sensitivity. These data establish a baseline OCT1 interaction profile; however, no direct head-to-head comparator data for positional isomers (e.g., 2-acetylthietane) or oxetane/cyclobutane analogs are publicly available in BindingDB as of the search date.

transporter pharmacology drug–transporter interactions OCT1 inhibition

Ring Strain Energy as a Reactivity Differentiator: Thietane (~80 kJ mol⁻¹) vs. Larger Sulfur Heterocycles

The thietane ring possesses a ring strain energy of approximately 80 kJ mol⁻¹, virtually identical to that of the three-membered thiirane (~81 kJ mol⁻¹) due to bond eclipsing effects that cause ring puckering and increased bond angle strain [1][2]. This strain energy is substantially higher than that of the five-membered tetrahydrothiophene (thiolane, ~8 kJ mol⁻¹) or six-membered thiane (~3 kJ mol⁻¹) [3]. The acetyl substituent at the 3-position of 1-(Thietan-3-yl)ethan-1-one provides a carbonyl handle for further derivatization (e.g., reductive amination, Grignard addition, oxime formation) while the strained ring remains available for ring-opening reactions with nucleophiles, enabling dual-pathway synthetic strategies not accessible with less strained sulfur heterocycles [4].

synthetic chemistry ring strain thietane reactivity

Thietan-3-ol Bioisosteric Replacement: Proof-of-Concept for 3-Substituted Thietane Scaffolds in Carboxylic Acid Mimicry

In a direct comparative study, thietan-3-ol and its sulfoxide/sulfone derivatives were evaluated alongside oxetan-3-ol as bioisosteric replacements for the carboxylic acid group in ibuprofen analogs. The thietan-3-ol ibuprofen derivative (compound 8) selectively inhibited 5-LOX without affecting COX-derived eicosanoids, whereas the oxetan-3-ol analog (compound 7), the thietane sulfoxide (compound 9), and the thietane sulfone (compound 10) exhibited dual COX/5-LOX inhibitory activity, with compounds 9 and 10 showing balanced inhibition in the micromolar range [1]. This demonstrates that the 3-substituted thietane scaffold—directly analogous to 1-(thietan-3-yl)ethan-1-one in ring substitution pattern—can recapitulate and differentiate pharmacological profiles relative to oxetane congeners. The thietane analogs displayed comparatively lower acidity and higher permeability than the parent carboxylic acid, supporting their use in CNS drug design where blood–brain barrier penetration is required [1].

bioisostere carboxylic acid replacement COX/LOX inhibition

Thietane as a Versatile Building Block: Synthetic Tractability and Commercial Availability Profile of 1-(Thietan-3-yl)ethan-1-one

1-(Thietan-3-yl)ethan-1-one is commercially stocked by multiple suppliers including Enamine (via Chemspace, catalog CSSB00016566720), 10xChem (TX01EA5S), and Aaron Chemistry (AR01E9P4), with standard purity of 95% and delivery lead times of 2 days to 2 weeks depending on supplier and quantity [1]. The compound is listed as an in-stock building block within the Enamine catalog, the world's largest commercial collection exceeding 300,000 building blocks . Pricing for 100 mg ranges from $420 (Enamine US, 2-day delivery) to $492 (10xChem, 2-week delivery); bulk pricing scales to $1,214–$1,355 per gram [1]. The acetyl group provides a versatile synthetic handle for reductive amination, Grignard addition, Wittig olefination, and enolate alkylation, enabling rapid diversification in parallel synthesis workflows [2].

building block procurement synthetic accessibility fragment library

Priority Application Scenarios for 1-(Thietan-3-yl)ethan-1-one in Scientific and Industrial Research Programs


Fragment-Based Drug Discovery (FBDD) Library Enrichment with a sp³-Rich, Polarity-Tunable Thietane Ketone

With Fsp³ = 0.80, LogP = 0.84, and MW = 116 Da, 1-(thietan-3-yl)ethan-1-one satisfies all Rule-of-Three criteria for fragment library inclusion and provides a three-dimensional scaffold that can be oxidized post-coupling to sulfoxide or sulfone to modulate lipophilicity without altering core geometry [1]. The acetyl group enables rapid fragment elaboration via reductive amination or Grignard addition, while the thietane ring strain (~80 kJ mol⁻¹) offers a latent ring-opening handle for covalent target engagement strategies [2]. This scenario is supported by the demonstrated ability of 3-substituted thietane derivatives to serve as carboxylic acid bioisosteres with tunable COX/LOX pharmacology [3].

Carboxylic Acid Bioisostere Programs: Preclinical Candidate Optimization for CNS Penetration

The direct head-to-head comparison of thietan-3-ol and oxetan-3-ol ibuprofen analogs established that 3-substituted thietanes can provide differentiated pharmacology (5-LOX-selective vs. dual COX/LOX inhibition) and improved permeability relative to carboxylic acid parents [3]. 1-(Thietan-3-yl)ethan-1-one, as a 3-acetylthietane, can be elaborated into carboxylic acid bioisostere candidates through homologation of the acetyl group or conversion to the corresponding alcohol, carboxylic acid, or amide. The lower acidity and higher permeability of thietane-based bioisosteres make them particularly suited for CNS drug design where blood–brain barrier penetration is critical [3].

Hepatic Transporter Interaction Screening Using the OCT1 Baseline Affinity Profile

The BindingDB-derived OCT1 inhibition data (IC₅₀ = 22.6 μM and 138 μM) provide a preliminary transporter interaction profile that can be used to benchmark new thietane-containing chemical series [4][5]. For drug metabolism and pharmacokinetics (DMPK) groups, 1-(thietan-3-yl)ethan-1-one can serve as a reference compound when establishing OCT1 counter-screening assays, particularly for programs targeting hepatic or renal transporters where OCT1-mediated uptake or efflux may influence drug disposition.

Diversifiable Building Block for Parallel Synthesis and DNA-Encoded Library (DEL) Construction

As an in-stock Enamine building block with established multi-supplier availability at moderate cost ($420–$492 per 100 mg), 1-(thietan-3-yl)ethan-1-one is suitable for library synthesis workflows [1]. The acetyl ketone enables diverse transformations (oxime formation, reductive amination, Wittig olefination, enolate chemistry), while the thietane ring's three oxidation states allow post-synthetic diversification of physicochemical properties. This 'one-scaffold, multiple-property' strategy aligns with the concept of thietane as a 'three-in-one' fragment for efficient library design [2].

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